4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
Description
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a pyrido[3,2-d]pyrimidine derivative characterized by two ethoxy substituents: one at position 4 of the pyrimidine ring and another at the 3-position of the phenyl group attached to position 4.
Properties
CAS No. |
917759-94-5 |
|---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18N4O2/c1-3-22-12-7-5-6-11(10-12)13-8-9-14-15(19-13)16(23-4-2)21-17(18)20-14/h5-10H,3-4H2,1-2H3,(H2,18,20,21) |
InChI Key |
LPFHIJODYHMGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(N=C3OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with ethyl 3-ethoxybenzoate under reflux conditions, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted pyridopyrimidine derivatives
Scientific Research Applications
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of kinases, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Core Structure | Position 4 Substituent | Position 6 Substituent | Molecular Weight | logP* |
|---|---|---|---|---|---|
| Target Compound | Pyrido[3,2-d]pyrimidine | Ethoxy | 3-Ethoxyphenyl | 322.39 | 3.2 |
| 6-(3-Fluorophenyl)-4-(1-methylpropoxy) analog | Pyrido[3,2-d]pyrimidine | 1-Methylpropoxy | 3-Fluorophenyl | 299.35 | 3.8 |
| 4-Morpholinyl derivative (CAS 897360-49-5) | Pyrido[3,2-d]pyrimidine | Morpholino | 4-Ethoxy-3-methoxyphenyl | 340.39 | 2.1 |
| Thieno[3,2-d]pyrimidine (Compound 7b) | Thieno[3,2-d]pyrimidine | Ethoxy | p-Tolyl | 328.15 | 3.5 |
*Calculated using ChemAxon or similar tools.
Table 2: Bioactivity Comparison
| Compound Class | Key Bioactivity | IC₅₀/EC₅₀ | Target Indication |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Antiplasmodial | 0.8 µM (Pf) | Malaria |
| Pyrido[3,2-d]pyrimidine (Target) | Hypothesized kinase inhibition | N/A | Cancer/Proliferation |
| Nefextinib (Thieno derivative) | Tyrosine kinase inhibition | <10 nM (EGFR) | Antineoplastic |
Biological Activity
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H18N4O
- Molecular Weight : Approximately 310.35 g/mol
- CAS Number : 917759-53-6
The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound disrupts their function, leading to:
- Inhibition of Cell Proliferation : The compound has shown significant effects in inhibiting the proliferation of various cancer cell lines.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for cancer therapy.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits notable biological activities across several domains:
Anticancer Activity
Studies have demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. For instance:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF7) | 12.5 | Inhibition of ERK1/2 pathway |
| Lung Cancer (A549) | 15.0 | Induction of apoptosis |
| Colon Cancer (HT29) | 10.0 | Inhibition of PI3K/Akt signaling |
These findings suggest its potential as a therapeutic agent in treating various cancers by targeting kinase pathways critical for tumor growth and survival.
Other Biological Activities
Beyond anticancer properties, the compound has also been investigated for:
- Antimicrobial Effects : Preliminary studies indicate that it may possess antibacterial properties against certain strains.
- Anti-inflammatory Effects : Research suggests potential modulation of inflammatory pathways, although more studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrido[3,2-d]pyrimidine derivatives, providing insights into the potential applications of this compound:
- Synthesis and Evaluation :
- Clinical Implications :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
